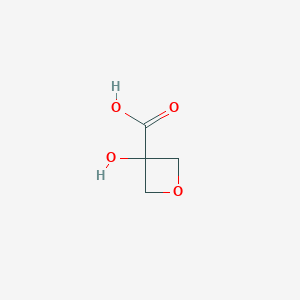

3-Hydroxyoxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWRLDNYLIJABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450997-88-2 | |

| Record name | 3-hydroxyoxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxyoxetane-3-carboxylic Acid: A Novel Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is paramount. Among the more recent entrants into the medicinal chemist's toolkit, the oxetane ring has emerged as a uniquely valuable motif.[1] This strained four-membered cyclic ether, once considered a synthetic curiosity, is now recognized for its ability to impart significant improvements in aqueous solubility, metabolic stability, and lipophilicity when incorporated into drug candidates.[2] The oxetane moiety can act as a bioisosteric replacement for commonly employed functional groups such as gem-dimethyl or carbonyl groups, offering a distinct conformational rigidity and a strong hydrogen bond accepting character.[1]

This guide focuses on a particularly promising, yet underexplored, bifunctional building block: 3-hydroxyoxetane-3-carboxylic acid . Possessing both a hydroxyl and a carboxylic acid group on the same quaternary center, this molecule offers a unique scaffold for the introduction of diverse chemical functionality. Its inherent chirality at the C3 position, when derivatized, provides opportunities for stereocontrolled synthesis, a critical aspect of modern drug design. This document serves as a comprehensive technical resource, detailing the synthesis, properties, and reactivity of this compound, and showcasing its potential as a transformative building block in the development of next-generation therapeutics.

Synthesis of this compound: A Plausible and Practical Approach

While this compound is commercially available from several suppliers, understanding its synthesis is crucial for cost-effective scale-up and for the preparation of novel analogs.[3][4] A robust and logical synthetic route commences from the readily accessible precursor, oxetan-3-one. The proposed synthesis involves a two-step sequence: a nucleophilic addition of cyanide to form an oxetane cyanohydrin, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound from oxetan-3-one.

Step 1: Synthesis of 3-Cyano-3-hydroxyoxetane (Oxetane Cyanohydrin)

The first step is a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of oxetan-3-one.[5][6][7] This reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in an aqueous or mixed aqueous-organic solvent system. The reaction is generally reversible, but for aliphatic ketones like oxetan-3-one, the equilibrium favors the formation of the cyanohydrin product.[1]

Detailed Experimental Protocol (Analogous Procedure):

-

Reaction Setup: To a stirred solution of oxetan-3-one (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF or acetonitrile) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This step should be performed in a well-ventilated fume hood due to the potential for hydrogen cyanide gas evolution.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude cyanohydrin can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Low Temperature (0 °C): The cyanohydrin formation is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

-

Aqueous System: The use of water as a solvent facilitates the dissolution of the cyanide salt and promotes the nucleophilic attack.

-

Acidic Workup: Careful acidification is necessary to neutralize any excess cyanide and to protonate the intermediate alkoxide to form the final hydroxyl group of the cyanohydrin.

Step 2: Hydrolysis of 3-Cyano-3-hydroxyoxetane to this compound

The second step involves the hydrolysis of the nitrile functional group of the cyanohydrin to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[8] Given the potential for the strained oxetane ring to undergo acid-catalyzed ring-opening, basic hydrolysis is often the preferred method for substrates containing this moiety.[9]

Detailed Experimental Protocol (Analogous Procedure):

-

Reaction Setup: Dissolve the crude or purified 3-cyano-3-hydroxyoxetane (1.0 eq) in a suitable solvent such as ethanol or methanol. Add an aqueous solution of a strong base (e.g., 6 M NaOH) (excess, e.g., 5-10 eq).

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed. The hydrolysis of nitriles often requires elevated temperatures and prolonged reaction times.

-

Workup: After cooling to room temperature, carefully acidify the reaction mixture with a concentrated acid (e.g., concentrated HCl) to a pH of ~2-3 in an ice bath. This will protonate the carboxylate to form the free carboxylic acid.

-

Isolation: The product may precipitate upon acidification and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Basic Hydrolysis: The use of a strong base minimizes the risk of acid-catalyzed ring-opening of the oxetane, a known instability of this ring system under strongly acidic conditions.[9]

-

Excess Base: A stoichiometric excess of base is required to drive the hydrolysis to completion.

-

Acidification for Isolation: The final product is a carboxylic acid, which is soluble in its carboxylate form in a basic aqueous solution. Acidification is necessary to protonate the carboxylate, making the product less water-soluble and allowing for its extraction into an organic solvent or isolation by filtration.

Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale and References |

| Molecular Formula | C₄H₆O₄ | Calculated from the structure.[4] |

| Molecular Weight | 118.09 g/mol | Calculated from the molecular formula.[4] |

| Appearance | White to off-white solid | Typical for small, polar organic molecules. |

| pKa | 3.5 - 4.5 | The electron-withdrawing nature of the oxetane ring and the adjacent hydroxyl group is expected to increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid. |

| logP | < 0 | The presence of two hydroxyl groups and a carboxylic acid makes the molecule highly polar and hydrophilic, predicting a negative logarithm of the octanol-water partition coefficient. |

| Water Solubility | High | The polarity and hydrogen bonding capacity of the hydroxyl and carboxylic acid groups suggest high solubility in water and other polar protic solvents. Oxetanes, in general, are known to enhance aqueous solubility.[2] |

| Hydrogen Bond Donors | 2 (from -OH and -COOH) | |

| Hydrogen Bond Acceptors | 4 (from the ether oxygen, the hydroxyl oxygen, and the two oxygens of the carboxylic acid) |

Spectroscopic Data (Predicted):

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the diastereotopic methylene protons of the oxetane ring, likely as doublets or multiplets in the range of 4.0-5.0 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum should display a signal for the quaternary carbon C3 in the range of 70-80 ppm, signals for the oxetane methylene carbons (C2 and C4) around 75-85 ppm, and a characteristic signal for the carboxylic acid carbonyl carbon in the region of 170-180 ppm.[10][11]

Reactivity and Synthetic Applications

The bifunctional nature of this compound provides a versatile platform for a wide range of chemical transformations, allowing for its elaboration into more complex molecular scaffolds.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides in the presence of a base.

-

Amide Bond Formation: Coupling with amines using standard coupling reagents (e.g., HATU, HOBt, EDC) to form amides. This is a cornerstone reaction in medicinal chemistry for building peptide-like structures or for introducing diverse side chains.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as these conditions can sometimes lead to the opening of the strained oxetane ring.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can be derivatized in several ways:

-

Etherification: Alkylation with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

-

Esterification: Acylation with acyl chlorides or anhydrides in the presence of a base to form esters.

-

Displacement: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an Sₙ2 reaction.

Application in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. Its ability to serve as a constrained and polar scaffold is particularly valuable. For instance, it can be used to synthesize spirocyclic compounds or as a central core to which different pharmacophoric groups can be attached.

Illustrative Synthetic Scheme:

Caption: General synthetic utility of this compound.

Conclusion

This compound stands as a novel and highly promising building block for medicinal chemistry and drug discovery. Its unique combination of a strained, polar oxetane ring with two orthogonal functional groups provides a powerful tool for the synthesis of complex and diverse molecular architectures. The synthetic accessibility of this compound from oxetan-3-one, coupled with its versatile reactivity, opens up new avenues for the exploration of chemical space. As the demand for drug candidates with improved physicochemical properties continues to grow, the strategic incorporation of this compound and its derivatives is poised to make a significant impact on the development of future therapeutics. This guide provides a foundational understanding for researchers to harness the full potential of this exciting and enabling building block.

References

-

The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. ResearchGate. Available at: [Link]

-

1H and 13C-NMR Spectroscopic Data of Compounds 1-3. ResearchGate. Available at: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. ScienceDirect. Available at: [Link]

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ScienceDirect. Available at: [Link]

- US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents.

-

Cyanohydrins - Chemistry LibreTexts. Available at: [Link]

-

Cyanohydrin reaction - Wikipedia. Available at: [Link]

- EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents.

-

Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC. NIH National Library of Medicine. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

-

Synthesis of oxetan-3-ones - Organic Chemistry Portal. Available at: [Link]

-

This compound, min 97%, 1 gram. Aladdin Scientific. Available at: [Link]

-

Cyanohydrin Formation and Reactions - YouTube. Available at: [Link]

-

Cyanohydrin Formation Reaction Mechanism - YouTube. Available at: [Link]

-

Cyanohydrin reaction - L.S.College, Muzaffarpur. Available at: [Link]

- US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents.

-

(a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen - ResearchGate. Available at: [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - NIH. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]

Sources

- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. myneni.princeton.edu [myneni.princeton.edu]

Foreword: The Rise of Strained Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Chemistry of 3-Hydroxyoxetane-3-carboxylic Acid

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds to unlock new chemical space and address challenging biological targets. Among these, the oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a cornerstone of modern drug design.[1][2] Its unique stereoelectronic properties—high polarity, a compact and rigid structure, and the ability to act as a potent hydrogen bond acceptor—allow it to serve as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyls.[1][3][4] This strategic replacement can profoundly enhance critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while favorably modulating the basicity of nearby amines.[1][3]

This guide focuses on a particularly valuable, bifunctional building block: This compound . Possessing a strained oxetane core, a tertiary alcohol, and a carboxylic acid, this molecule offers a unique confluence of properties and synthetic handles. It serves not only as a rigid scaffold for building molecular complexity but also as a tool for fine-tuning pharmacokinetics and pharmacodynamics. Herein, we provide a comprehensive exploration of its synthesis, core reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to leveraging its potential.

Core Physicochemical and Structural Characteristics

The utility of this compound is rooted in its distinct structural features. The four-membered ring possesses significant strain energy (approx. 25.5 kcal/mol), which influences its reactivity and makes the ether oxygen an exceptionally strong hydrogen-bond acceptor.[4] The presence of both a hydrogen bond donor (hydroxyl) and a versatile acidic handle (carboxylic acid) on the same quaternary center creates a dense, functionalized, and stereochemically defined point for molecular elaboration.

A summary of its key properties is presented below:

| Property | Value / Description | Source |

| Molecular Formula | C₄H₆O₄ | [5] |

| Molecular Weight | 118.088 g/mol | [5] |

| CAS Number | 1450997-88-2 | [5][6] |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Slightly soluble in water; soluble in polar organic solvents | [7] |

| Functionality | Tertiary alcohol, Carboxylic acid, Strained ether | N/A |

The incorporation of the oxetane motif is a well-established strategy for improving a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Key benefits include:

-

Enhanced Aqueous Solubility : Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase aqueous solubility by orders of magnitude, a critical factor for oral bioavailability.[1]

-

Reduced Lipophilicity (LogD) : Oxetane-containing compounds are generally less lipophilic than their carbocyclic counterparts, which can help reduce off-target toxicity.[1]

-

Metabolic Stability : The oxetane ring can block metabolically vulnerable positions, enhancing the half-life of a drug candidate.[3]

A critical consideration, however, is the inherent instability of some oxetane-carboxylic acids. Under conditions of heating or even prolonged storage at room temperature, these molecules can undergo an intramolecular, strain-releasing isomerization to form γ-butyrolactone derivatives.[8] This potential liability must be carefully managed during synthesis, purification, and storage to ensure product integrity.

Synthesis of the Core Scaffold

The synthesis of this compound is not trivial due to the strained ring system's sensitivity, particularly to strong acids. While multiple routes are conceivable, a common and effective strategy proceeds from the commercially available precursor, oxetan-3-one. This approach involves the formation of a cyanohydrin intermediate, followed by hydrolysis to the desired carboxylic acid.

Caption: A common synthetic route to this compound.

Protocol 1: Synthesis of this compound

Objective: To prepare the title compound from oxetan-3-one via a two-step cyanohydrin formation and hydrolysis sequence.

Causality Statement: This protocol utilizes trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (ZnI₂) for a mild and efficient formation of the silyl-protected cyanohydrin. This avoids the use of highly toxic gaseous HCN. Subsequent hydrolysis under acidic conditions converts the nitrile to the carboxylic acid. While the oxetane ring is acid-sensitive, the hydrolysis of the nitrile is typically faster than ring-opening, but conditions must be carefully controlled.

Materials and Reagents:

-

Oxetan-3-one

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

-

Cyanohydrin Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add oxetan-3-one (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of zinc iodide (0.05 eq).

-

Slowly add trimethylsilyl cyanide (1.1 eq) dropwise via syringe, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin, which is often used directly in the next step.

-

-

Nitrile Hydrolysis:

-

To the crude cyanohydrin from the previous step, add a mixture of concentrated HCl and water (e.g., 6N HCl).

-

Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the reaction for the disappearance of the intermediate and formation of the product.

-

Critical Insight: Prolonged heating or excessively strong acid can lead to ring-opening byproducts.[8][9] Careful monitoring is essential.

-

Cool the reaction mixture to room temperature. Extract the product into a suitable organic solvent like ethyl acetate (5x). The product may have significant water solubility, requiring multiple extractions.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification is typically achieved by recrystallization or flash column chromatography on silica gel to afford pure this compound.

-

Core Reactivity and Derivatization Strategies

The synthetic value of this compound lies in its ability to undergo selective transformations at its two distinct functional groups. This allows for its use as a versatile scaffold for building diverse molecular architectures.

Caption: Key derivatization pathways from the core scaffold.

A. Reactions at the Carboxylic Acid Moiety

The carboxylic acid is a versatile handle for coupling reactions, primarily forming esters and amides.

Esterification: Due to the acid-lability of the oxetane ring, classical Fischer esterification (refluxing alcohol with a strong acid catalyst) is generally avoided. Milder, more reliable methods are required.

-

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), provide excellent yields at room temperature without compromising the oxetane core.[10]

-

Alkyl Halide Esterification: The carboxylate salt, formed by deprotonation with a mild base (e.g., Cs₂CO₃ or DBU), can be alkylated with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF.[9]

Amidation: The formation of the amide bond is arguably the most critical reaction in medicinal chemistry.

-

Peptide Coupling Protocols: Standard reagents such as EDC, HOBt (hydroxybenzotriazole), or HATU are highly effective for coupling the carboxylic acid with primary and secondary amines. These reactions are typically run in solvents like DCM or DMF, often with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[11]

-

Silicon-Based Reagents: Reagents like methyltrimethoxysilane (MTM) offer a practical alternative for direct amidation, proceeding under mild conditions and often simplifying purification.[12]

Protocol 2: Synthesis of N-Benzyl-3-hydroxyoxetane-3-carboxamide

Objective: To demonstrate a standard peptide coupling protocol for the synthesis of an amide derivative.

Causality Statement: This protocol uses EDC as a water-soluble carbodiimide to activate the carboxylic acid. HOBt is included as an additive to suppress racemization (not applicable here, but good practice) and prevent the formation of an unreactive N-acylurea byproduct, thereby improving reaction efficiency and yield. DIPEA is a hindered, non-nucleophilic base used to neutralize hydrochloride salts and facilitate the coupling.

Materials and Reagents:

-

This compound

-

Benzylamine

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (Diisopropylethylamine)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Brine

Step-by-Step Methodology:

-

To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

-

Stir the solution until all solids dissolve, then add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.

-

Remove the ice bath and stir the reaction at room temperature for 12-16 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

B. Reactions at the Tertiary Alcohol

The tertiary hydroxyl group offers another site for modification, though it is sterically hindered.

-

Ether Formation: Alkylation via a Williamson ether synthesis can be achieved by first deprotonating the alcohol with a strong base like sodium hydride (NaH) in THF, followed by the addition of an electrophile (e.g., methyl iodide, benzyl bromide).[9]

-

Deoxyfluorination: A strategically important transformation in medicinal chemistry is the replacement of a hydroxyl group with fluorine. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can effect this transformation, although the reaction may require elevated temperatures due to the hindered nature of the tertiary alcohol.[9]

Strategic Applications in Drug Design

The true power of this compound is realized when its unique properties are applied to solve complex challenges in drug discovery.

-

As a Polar, Rigid Linker: The scaffold can be used to connect two different pharmacophores with a well-defined spatial orientation. The oxetane core prevents the free rotation associated with aliphatic linkers, which can be crucial for optimizing binding affinity.

-

As a Carboxylic Acid Bioisostere: In many contexts, a carboxylic acid is essential for target binding but imparts poor pharmacokinetic properties (e.g., low cell permeability, rapid clearance). The 3-hydroxyoxetane moiety itself (derived from the title compound via decarboxylation or other synthetic routes) can serve as a non-acidic mimic, retaining the key hydrogen-bonding interactions of the acid while being neutral.[13]

-

Exploration of sp³-Rich Chemical Space: The pharmaceutical industry has recognized a trend where drugs with higher sp³ character (a higher fraction of saturated carbons) often have higher clinical success rates. This building block is an excellent tool for increasing the three-dimensionality and sp³-richness of lead compounds, moving away from flat, aromatic structures.[3]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal starting point in FBDD campaigns. Hits identified from fragment screens can be elaborated from the hydroxyl and carboxyl positions to rapidly build potency and selectivity.

References

-

Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(26), 4516-4529. Available at: [Link]

-

Burkhard, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

-

ACS Publications (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

-

ChemRxiv (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

-

PubChem (2021). 3-(2-Hydroxypropyl)oxetane-3-carboxylic acid. Available at: [Link]

-

ResearchGate (2010). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. Available at: [Link]

-

ACS Publications (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

- Google Patents (1983). US4395561A - Synthesis of 3-hydroxyoxetane.

- Google Patents (1989). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.

-

CP Lab Chemicals (n.d.). This compound, min 97%, 1 gram. Available at: [Link]

-

Stepan, A. F. et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1185-1190. Available at: [Link]

-

Organic Syntheses (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available at: [Link]

-

Beilstein Journals (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

-

MDPI (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

-

Movassaghi, M. & Schmidt, M. A. (2012). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 14(17), 4588-4591. Available at: [Link]

- Google Patents (2014). CN103554064A - Preparation method of 3-hydroxy oxetane compound.

-

University of Calgary (n.d.). Ch19: RCO2H to RCO2R'. Available at: [Link]

-

Ratto, A. & Honek, J. (2021). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Topics in Medicinal Chemistry, 21(25), 2244-2256. Available at: [Link]

-

ResearchGate (2015). What are the best reaction conditions for an amidation reaction using EDC?. Available at: [Link]

-

MDPI (2020). Biological Activity and Applications of Natural Compounds. Available at: [Link]

-

Patani, G. A. & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

- Google Patents (1991). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.

-

Mykhailiuk, P. K. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 84(14), 9316-9322. Available at: [Link]

-

PubChem (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Oxetane-3-carboxylic acid, 95% | Fisher Scientific [fishersci.ca]

- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-hydroxyoxetane-3-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-hydroxyoxetane-3-carboxylic acid, a versatile building block increasingly utilized in medicinal chemistry. We will delve into its unique structural features, chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1450997-88-2) is a small, saturated heterocyclic compound featuring a four-membered oxetane ring substituted at the 3-position with both a hydroxyl and a carboxylic acid group.[1][2] This unique arrangement of functional groups on a strained ring system imparts a distinct set of properties that are highly attractive for drug design.

The molecular formula of the compound is C₄H₆O₄, and it has a molecular weight of 118.088 g/mol .[1] The 3,3-disubstituted pattern contributes to the overall stability of the oxetane ring, which is a critical consideration for its incorporation into drug candidates.[3]

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Predicted Value | Source/Method |

| pKa | ~3.5 - 4.5 | Based on typical carboxylic acid pKa values and the influence of the electron-withdrawing oxetane ring.[4][5] |

| LogP | -0.7 | XLogP3 3.0[6] |

| Aqueous Solubility | High | Predicted based on the presence of polar functional groups and low molecular weight.[7][8][9] |

Spectroscopic Profile (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the functional groups present, a predicted spectroscopic profile can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons of the oxetane ring would likely appear as two distinct multiplets in the range of 4.0-5.0 ppm due to the influence of the ring oxygen and the deshielding effect of the adjacent quaternary carbon. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR would show four distinct signals. The quaternary carbon at the 3-position would be significantly deshielded due to the attached oxygen and carbonyl group, likely appearing in the 70-90 ppm range. The two methylene carbons of the oxetane ring would resonate in the 60-80 ppm region. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing in the 170-180 ppm range.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:[12][13][14][15][16]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[12][13][15]

-

O-H Stretch (Alcohol): A broad band around 3200-3500 cm⁻¹, which may be obscured by the carboxylic acid O-H stretch.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1725 cm⁻¹.[14]

-

C-O Stretch (Oxetane and Carboxylic Acid): Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O stretching vibrations of the oxetane ring and the carboxylic acid.

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak (M+) at m/z 118. Fragmentation would be expected to involve the loss of water (M-18), formic acid (M-46), and other characteristic cleavages of the oxetane ring.

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in the literature with a specific, step-by-step protocol. However, its synthesis can be envisioned through the oxidation of a suitable precursor, such as a 3-hydroxymethyl-3-hydroxyoxetane derivative, or through the functionalization of oxetan-3-one.

A plausible synthetic approach is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

-

Step 1: Cyanohydrin Formation from Oxetan-3-one. To a solution of oxetan-3-one in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., zinc iodide). Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS. Work-up typically involves quenching with an aqueous solution and extraction with an organic solvent.

-

Step 2: Hydrolysis of the Cyanohydrin. The resulting 3-hydroxy-3-cyanooxetane intermediate can be hydrolyzed under either acidic or basic conditions. Acidic hydrolysis (e.g., with aqueous HCl) or basic hydrolysis (e.g., with aqueous NaOH followed by acidification) will convert the nitrile group to a carboxylic acid. Purification by chromatography or recrystallization would then yield the final product, this compound.

Causality Behind Experimental Choices: The use of TMSCN with a Lewis acid catalyst is a standard and effective method for the formation of cyanohydrins from ketones. The choice of acidic or basic hydrolysis in the second step will depend on the stability of the oxetane ring to the specific conditions, with basic hydrolysis often being milder for strained rings.[3]

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups and the strained oxetane ring.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction. These reactions provide a handle for incorporating this building block into larger molecules.

-

Hydroxyl Group: The tertiary alcohol can be a site for etherification or other derivatization, although steric hindrance may influence reactivity.

-

Oxetane Ring: While the 3,3-disubstitution enhances its stability, the oxetane ring can undergo ring-opening reactions under strongly acidic or nucleophilic conditions.[3][17] This potential instability should be considered during synthetic planning.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile building block in drug discovery. Its rigid, three-dimensional structure and the presence of key functional groups make it an attractive scaffold for introducing desirable physicochemical properties into drug candidates.

Bioisosteric Replacement

The oxetane moiety is increasingly used as a bioisostere for more common functional groups, such as gem-dimethyl and carbonyl groups.[18][19] Replacing these groups with an oxetane can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity, all of which are critical parameters in drug development.[20]

Role in Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The carboxylic acid functionality of this compound serves as a key attachment point for linkers that connect the target protein ligand to the E3 ligase ligand. The oxetane ring itself can impart favorable conformational constraints and physicochemical properties to the resulting PROTAC molecule.

Caption: Conceptual diagram of a PROTAC molecule utilizing this compound in the linker.

Conclusion

This compound is a valuable and increasingly important building block for medicinal chemists. Its unique structural and chemical properties, particularly the stable 3,3-disubstituted oxetane ring combined with versatile hydroxyl and carboxylic acid functionalities, make it an attractive component for the design of novel therapeutics. Its demonstrated utility in the rapidly evolving field of targeted protein degradation with PROTACs highlights its potential to contribute to the development of next-generation medicines. Further exploration of its synthesis and reactivity will undoubtedly expand its applications in drug discovery.

References

-

The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. ResearchGate. [Link]

-

3-(2-Hydroxypropyl)oxetane-3-carboxylic acid. PubChem. [Link]

- Preparation method of 3-hydroxy oxetane compound.

- Process for the preparation of oxetane-3-carboxylic acids.

- Synthesis of 3-hydroxyoxetane.

-

Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. SpringerLink. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0210557). NP-MRD. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. [Link]

- Process for the preparation of oxetan-3-carboxylic acids.

-

Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing. [Link]

-

Will we ever be able to accurately predict solubility?. National Institutes of Health. [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed. [Link]

-

Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. The Royal Society of Chemistry. [Link]

-

Running Rowan's pKa Prediction Workflow. YouTube. [Link]

-

13C-NMR spectral data of compounds 3, 6, 8, 9 and 12.. ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Experimental and theoretical NMR study of selected oxocarboxylic acid oximes. PubMed. [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. National Institutes of Health. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

(PDF) A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. ResearchGate. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Science. [Link]

-

pKa – LogP plot for methoxy‐substituted carboxylic acids and their.... ResearchGate. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

The C=O bond, part III: Carboxylic acids. ResearchGate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 6. 3-(2-Hydroxypropyl)oxetane-3-carboxylic acid | C7H12O4 | CID 115012542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Experimental and theoretical NMR study of selected oxocarboxylic acid oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. echemi.com [echemi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Chemical Space: A Technical Guide to the Potential of 3-Hydroxyoxetane-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. This technical guide delves into the synthesis, derivatization, and potential applications of a particularly promising scaffold: 3-hydroxyoxetane-3-carboxylic acid and its derivatives. As a trifunctional building block, it offers a unique three-dimensional exit vector for molecular elaboration, providing a powerful tool for navigating and optimizing chemical space. This whitepaper will serve as an in-depth resource for researchers seeking to leverage the unique structural and functional characteristics of these compounds in drug discovery and development programs. We will explore synthetic strategies, key derivatization reactions, and the impact of this moiety on critical drug-like properties, supported by detailed experimental protocols and mechanistic insights.

The Strategic Advantage of the this compound Core

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for improving metabolic stability, aqueous solubility, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[3]

The this compound scaffold offers a trifecta of functionality—a tertiary alcohol, a carboxylic acid, and the oxetane ring itself—presenting medicinal chemists with a versatile platform for generating diverse molecular architectures with precise control over vectoral orientation. This trifunctionality allows for the exploration of novel chemical space and the fine-tuning of structure-activity relationships (SAR).

Navigating the Synthetic Landscape: Preparation of the Core and its Derivatives

A robust and scalable synthetic route to the core scaffold and its subsequent derivatives is paramount for its successful application in drug discovery programs.

Synthesis of the this compound Core

The synthesis of this compound can be approached through several strategic pathways, primarily starting from the commercially available oxetan-3-one or related precursors.

One efficient method involves the oxidation of a 3-hydroxymethyl-oxetane precursor. This transformation can be achieved using a palladium or platinum catalyst in an aqueous alkaline medium with oxygen.[3][4] This method provides a direct route to the desired carboxylic acid.

An alternative and highly valuable approach for generating derivatives commences with the synthesis of 3-hydroxyoxetane-3-carboxamides directly from oxetan-3-one. This reaction can be effectively carried out using carbamoylsilanes, offering a streamlined route to amide derivatives.[5]

A potential synthetic pathway to the core acid involves the formation and subsequent hydrolysis of 3-(hydroxymethyl)oxetane-3-carbonitrile.[6][7][8][9] This route provides a versatile intermediate for accessing the carboxylic acid.

Experimental Protocol: Synthesis of 3-Alkyl-oxetane-3-carboxylic Acid via Oxidation

This protocol is adapted from a general procedure for the oxidation of 3-hydroxymethyl-oxetanes.[4]

Materials:

-

3-Ethyl-3-hydroxymethyl oxetane[10]

-

Palladium on carbon (5%)

-

Sodium hydroxide (2.2 M aqueous solution)

-

Oxygen gas

-

Methylene chloride

-

Sulfuric acid (50%)

Procedure:

-

To a stirred solution of 3-ethyl-3-hydroxymethyl oxetane (0.1 mol) in 150 ml of 2.2 M aqueous sodium hydroxide, add 5% palladium on carbon catalyst.

-

Heat the reaction mixture to 80°C.

-

Bubble oxygen gas through the reaction mixture.

-

Monitor the reaction progress by measuring oxygen uptake.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Extract the aqueous solution with methylene chloride to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1 with 50% sulfuric acid.

-

Extract the product into methylene chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethyl-oxetane-3-carboxylic acid.

Derivatization of the Carboxylic Acid: Amide and Ester Formation

The carboxylic acid functionality serves as a key handle for diversification through amide and ester bond formation, allowing for the introduction of a wide array of substituents to probe SAR.

Amide Coupling: Standard amide coupling reagents can be effectively employed to couple this compound with a variety of amines. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) and a base like DIPEA (N,N-diisopropylethylamine) provide a reliable method for amide bond formation.[11][12]

Experimental Protocol: General Amide Coupling [11]

Materials:

-

This compound

-

Amine (e.g., substituted aniline)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-dimethylaminopyridine)

-

HOBt (hydroxybenzotriazole)

-

DIPEA (N,N-diisopropylethylamine)

-

Acetonitrile

Procedure:

-

To a solution of this compound (1.0 equiv) in acetonitrile, add the amine (1.1 equiv), EDC (1.0 equiv), DMAP (1.0 equiv), a catalytic amount of HOBt, and DIPEA (2.0 equiv).

-

Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 3-hydroxyoxetane-3-carboxamide.

Esterification: Fischer esterification, using an alcohol in the presence of an acid catalyst, can be employed for the synthesis of simple alkyl esters.[13] For more complex or acid-sensitive alcohols, including phenols, coupling reagents such as DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP are effective.[2][14][15]

Derivatization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group offers another point for diversification, such as through O-alkylation to form ethers.[16] This can be achieved under basic conditions using an appropriate alkyl halide. Careful selection of reaction conditions is necessary to avoid potential side reactions.

Physicochemical Properties and Their Modulation

The incorporation of the this compound moiety can significantly impact a molecule's physicochemical profile.

| Property | Expected Impact of Incorporation | Rationale |

| Solubility | Increase | The polar oxetane ring and the hydroxyl and carboxylic acid groups contribute to increased hydrophilicity.[2] |

| Lipophilicity (logP/logD) | Decrease | The polar nature of the scaffold generally leads to a reduction in lipophilicity compared to more greasy carbocyclic analogues.[17] |

| pKa | Modulation | The electron-withdrawing nature of the oxetane oxygen can influence the acidity of the carboxylic acid.[18] |

| Metabolic Stability | Increase | The oxetane ring can block sites of metabolism and its inherent stability can lead to improved metabolic profiles.[19] |

This table provides a generalized summary. The actual impact on physicochemical properties is highly dependent on the specific molecular context.

Applications in Drug Discovery: Case Studies and Future Perspectives

While specific examples of biologically active derivatives of this compound are emerging, the broader class of oxetane-containing molecules has demonstrated significant potential across various therapeutic areas. The introduction of an oxetane moiety has been shown to enhance the potency and improve the pharmacokinetic properties of kinase inhibitors, antivirals, and other targeted therapies.[1][3]

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the incorporation of an oxetane ring led to compounds with improved pharmacokinetic profiles.[1] Similarly, oxetane-containing compounds have been identified as potent inhibitors of aldehyde dehydrogenase 1A (ALDH1A) with enhanced metabolic stability.[1]

The this compound scaffold, with its trifunctional nature, is well-positioned to build upon these successes. The ability to independently modify the three functional groups allows for a systematic exploration of SAR and the optimization of ADME properties.

Conclusion

This compound and its derivatives represent a highly valuable and underexplored class of building blocks for medicinal chemistry. The synthetic accessibility of the core scaffold, coupled with the versatility of its three functional groups, provides a powerful platform for the design and synthesis of novel drug candidates. The inherent physicochemical advantages conferred by the oxetane motif, such as improved solubility and metabolic stability, further enhance the attractiveness of this scaffold. This technical guide provides a foundational understanding and practical protocols to encourage the broader adoption and exploration of this compound derivatives in the pursuit of innovative therapeutics.

Diagrams

Synthetic Pathways to this compound Derivatives

Caption: Key synthetic transformations for accessing this compound and its primary derivatives.

Workflow for a Typical Drug Discovery Cascade

Caption: A generalized workflow illustrating the integration of novel building blocks into a drug discovery pipeline.

References

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 4. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 1420800-16-3|Oxetane-3-carbonitrile|BLD Pharm [bldpharm.com]

- 8. 3-(Hydroxymethyl)oxetane-3-carbonitrile | 1374657-44-9 [sigmaaldrich.com]

- 9. 3-(hydroxymethyl)oxetane-3-carbonitrile - CAS:1374657-44-9 - Sunway Pharm Ltd [3wpharm.com]

- 10. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1420800-16-3 | Oxetane-3-carbonitrile | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 14. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Integration of 3-Hydroxyoxetane-3-Carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic deployment of bioisosteric replacements for common functional groups has emerged as a powerful tactic to overcome liabilities associated with lead compounds. This guide provides a comprehensive technical overview of 3-hydroxyoxetane-3-carboxylic acid and its derivatives, with a particular focus on their role as carboxylic acid bioisosteres. We will delve into the synthetic strategies for accessing this unique scaffold, its impact on critical physicochemical properties, and its successful application in drug discovery campaigns, thereby offering a roadmap for its effective utilization in the design of next-generation therapeutics.

The Carboxylic Acid Conundrum in Drug Design

The carboxylic acid moiety is a ubiquitous functional group in a multitude of clinically successful drugs. Its ability to engage in strong hydrogen bonding and ionic interactions often makes it a critical component of a molecule's pharmacophore, anchoring it to the target protein. However, the inherent properties of the carboxylic acid group can also present significant challenges in drug development:

-

Poor Membrane Permeability: Under physiological pH, carboxylic acids are typically ionized, which can limit their passive diffusion across biological membranes, including the blood-brain barrier.[1][2]

-

Metabolic Liabilities: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and reduced oral bioavailability.[3][4]

-

Toxicity Concerns: In some instances, the acidic nature of this functional group can contribute to off-target effects and toxicity.[4]

To mitigate these drawbacks while preserving the desired biological activity, medicinal chemists often turn to the strategy of bioisosteric replacement.[3][5]

This compound: A Superior Bioisostere

The 3-hydroxyoxetane scaffold has garnered significant attention as a promising non-classical bioisostere for the carboxylic acid functional group.[6][7] This is attributed to its unique combination of electronic and steric properties that allow it to mimic the hydrogen bonding capabilities of a carboxylic acid while offering a more favorable physicochemical profile.

Physicochemical Properties and Advantages

The substitution of a carboxylic acid with a 3-hydroxyoxetane moiety can profoundly and beneficially impact a molecule's drug-like properties.[8]

| Property | Carboxylic Acid | 3-Hydroxyoxetane | Advantage in Drug Discovery |

| Acidity (pKa) | ~4–5 | Less acidic | Reduced ionization at physiological pH, potentially improving membrane permeability.[3][7] |

| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can enhance cell permeability and oral bioavailability.[7] |

| Hydrogen Bonding | Strong H-bond donor and acceptor | Can act as both H-bond donor (hydroxyl) and acceptor (ether oxygen) | Mimics the key interactions of a carboxylic acid with biological targets.[7] |

| Metabolic Stability | Prone to glucuronidation | Generally more resistant to Phase II metabolism | Can lead to improved pharmacokinetic profiles.[8] |

| Solubility | Generally good | Can improve aqueous solubility compared to non-polar isosteres | The polar nature of the oxetane ring can enhance solubility.[8] |

Structural and Conformational Considerations

The four-membered oxetane ring is a compact and relatively planar structure.[8] This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The sp³-rich character of the oxetane also contributes to improved compound developability.

Synthetic Strategies for Accessing this compound and Derivatives

The successful integration of this scaffold into drug discovery programs is contingent on the availability of robust and scalable synthetic routes. Several methods have been developed for the synthesis of 3-hydroxyoxetanes and their carboxylic acid derivatives.

Multi-step Synthesis from Epichlorohydrin

A common route to 3-hydroxyoxetane involves a multi-step sequence starting from epichlorohydrin.[9]

Figure 2: Oxidation of 3-hydroxymethyl-oxetane to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Oxetane-3-carboxylic Acid

-

Reaction Setup: A 3-hydroxymethyl-oxetane is dissolved in an aqueous alkaline medium (e.g., sodium hydroxide solution).

-

Catalyst Addition: A palladium and/or platinum catalyst is added to the reaction mixture.

-

Oxidation: Oxygen is bubbled through the reaction mixture at a controlled temperature (typically between 40°C and 100°C). [10]4. Workup: After the reaction is complete, the catalyst is filtered off. The aqueous solution is then acidified to precipitate the oxetane-3-carboxylic acid, which can be extracted with an organic solvent. [10]

Modern Synthetic Approaches: Photoredox Catalysis

Recent advancements have led to more direct methods for accessing 3-hydroxyoxetane derivatives. One notable example is the use of photoredox catalysis to convert amino acids directly to their corresponding 3-oxetanol bioisosteres. [7]This approach avoids the need for multi-step de novo synthesis and provides a powerful tool for late-stage functionalization. [7]

Case Studies in Drug Discovery

The theoretical advantages of the 3-hydroxyoxetane scaffold have been borne out in several drug discovery campaigns.

Ibuprofen Analogue with a 3-Oxetanol Bioisostere

To validate the concept of 3-oxetanols as carboxylic acid surrogates, a derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen was synthesized where the carboxylic acid was replaced with a 3-oxetanol group. [6][7]This analogue demonstrated inhibitory activity against the cyclooxygenase (COX) pathway in a cell-based assay, providing crucial proof-of-concept for the utility of this bioisosteric replacement. [7]

Application in Kinase Inhibitor Programs

The oxetane motif has been successfully incorporated into kinase inhibitors to improve their physicochemical properties. For instance, in the development of AXL kinase inhibitors, the introduction of an oxetane-containing fragment led to a significant increase in potency and improved pharmacokinetic properties in mice. [8]

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Their ability to serve as effective bioisosteres for carboxylic acids allows for the systematic modulation of key drug-like properties, leading to compounds with improved permeability, metabolic stability, and overall developability. As synthetic methodologies continue to evolve, particularly with the advent of direct conversion techniques like photoredox catalysis, the strategic incorporation of this unique scaffold is poised to play an ever-more-important role in the discovery of innovative therapeutics across a wide range of disease areas. The continued exploration of 3,3-disubstituted oxetanes will further expand the chemical space available for the design of next-generation drugs. [11]

References

-

Burli, R. W., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1184–1189. [Link]

-

Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

Ballatore, C. (2019). Design and evaluation of surrogate structures of the carboxylic acid and other acidic functional groups as possible candidates for isosteric replacements. Morressier. [Link]

-

Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. [Link]

-

Daniels, D. S., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(38), 10474-10480. [Link]

- Baum, K., & Horn, M. K. (1983). Synthesis of 3-hydroxyoxetane. U.S.

- Kuhner, R., & Jager, G. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S.

-

Al-Maksoud, A. A., et al. (2010). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. Tetrahedron Letters, 51(40), 5296-5298. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12190-12234. [Link]

-

Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

-

Wuitschik, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1839-1863. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]

-

Bredael, K., et al. (2022). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Journal of Chemistry, 2022, 1-20. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxetan-3-ol. PubChem Compound Database. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and evaluation of surrogate structures of the carboxylic acid and other acidic functional groups as possible candidates for isosteric replacements [morressier.com]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 10. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

The Dual-Faceted Reactivity of the Oxetane Ring in 3-Hydroxyoxetane-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent ring strain of this four-membered heterocycle also imparts a unique and often complex reactivity profile. This technical guide provides an in-depth exploration of the fundamental reactivity of the oxetane ring within the specific context of 3-hydroxyoxetane-3-carboxylic acid. This molecule, possessing both a hydroxyl and a carboxylic acid functionality at the C3 position, presents a fascinating case study in intramolecular interactions and their influence on reaction pathways. We will dissect the electronic and steric factors governing its stability and delve into the mechanisms of its key transformations, offering field-proven insights for its strategic application in drug discovery and organic synthesis.

Introduction: The Oxetane Ring as a Modern Design Element

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in contemporary drug design for its distinctive combination of properties. Its small size, polarity, and three-dimensional structure make it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[3][4] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[2] Despite these advantages, the strained nature of the oxetane ring renders it susceptible to ring-opening reactions, a characteristic that can be either a synthetic advantage or a metabolic liability depending on the molecular context.[5][6]

The subject of this guide, this compound, is a particularly intriguing derivative. The presence of two functional groups on the same carbon atom of the oxetane ring introduces a unique set of reactivity considerations. The hydroxyl group can act as an internal nucleophile, while the carboxylic acid can serve as an intramolecular acid catalyst, creating a finely balanced system where subtle changes in reaction conditions can lead to divergent outcomes.

Fundamental Principles of Oxetane Ring Reactivity

The reactivity of the oxetane ring is primarily dictated by its ring strain, which is approximately 25.5 kcal/mol, a value intermediate between that of the highly reactive oxiranes and the more stable tetrahydrofurans.[2] This strain facilitates ring-opening reactions that are not readily observed in larger cyclic ethers. The primary modes of reactivity involve cleavage of the C-O bonds and can be broadly categorized as electrophilic and nucleophilic ring-opening reactions.

Electrophilic Ring Opening

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activation renders the ring susceptible to attack by even weak nucleophiles. The regioselectivity of the attack depends on the substitution pattern of the oxetane.

-

For symmetrically substituted oxetanes , the attack can occur at either of the α-carbons.

-

For unsymmetrically substituted oxetanes , the attack generally occurs at the more sterically hindered carbon atom, as this position can better stabilize the partial positive charge that develops in the transition state. This is a departure from the typical SN2 mechanism and suggests a significant degree of SN1 character.[6]

Nucleophilic Ring Opening

Strong nucleophiles can directly attack the α-carbons of the oxetane ring, leading to ring-opening. This reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[6] The presence of electron-withdrawing groups on the ring can enhance its susceptibility to nucleophilic attack.

The Unique Case of this compound: Intramolecular Reactivity

The juxtaposition of a hydroxyl and a carboxylic acid group at the C3 position of the oxetane ring in this compound introduces the potential for intramolecular reactions. This "neighboring group participation" can significantly influence the stability and reactivity of the molecule.

Intramolecular Acid Catalysis and Isomerization

A pivotal aspect of the reactivity of oxetane-carboxylic acids is their propensity to undergo spontaneous isomerization to form lactones.[7][8] This transformation is particularly relevant for this compound. The carboxylic acid moiety can act as an internal proton source, protonating the oxetane oxygen. This intramolecular protonation is followed by a nucleophilic attack from the carboxylate oxygen, leading to the formation of a bicyclic intermediate that subsequently rearranges to a more stable lactone.

This isomerization can occur even under mild conditions, such as storage at room temperature or gentle heating, without the need for an external acid catalyst.[7] The stability of oxetane-carboxylic acids is highly dependent on their substitution pattern. Bulky substituents at other positions on the ring can sterically hinder the necessary conformation for this intramolecular reaction, thereby increasing the stability of the oxetane form.[7]

Potential for Decarboxylation

It is important to note that this is a hypothetical pathway, and its feasibility would depend on the specific reaction conditions and the relative activation energies of decarboxylation versus isomerization.

Experimental Protocols and Considerations

Given the inherent instability of some oxetane-carboxylic acids, careful consideration of reaction and storage conditions is paramount.

Synthesis of 3-Substituted Oxetane-3-carboxylic Acids

A general and scalable method for the synthesis of 3-alkyloxetane-3-carboxylic acids involves the oxidation of the corresponding 3-hydroxymethyl-oxetanes.

Protocol: Oxidation of 3-Ethyl-3-hydroxymethyl-oxetane

-

Reaction Setup: To a stirred aqueous solution of sodium hydroxide, add a palladium on carbon catalyst.

-

Addition of Starting Material: Introduce 3-ethyl-3-hydroxymethyl-oxetane to the mixture.

-

Oxidation: Heat the reaction mixture to between 40°C and 100°C while bubbling oxygen or air through it.

-

Work-up: After the reaction is complete (monitored by oxygen uptake), cool the mixture, filter off the catalyst, and acidify the aqueous solution with a mineral acid.

-

Isolation: Extract the product, 3-ethyl-oxetane-3-carboxylic acid, with a suitable organic solvent.

This protocol is adapted from a patented procedure and may require optimization for this compound.

Handling and Storage

Based on the observed instability of similar compounds, it is recommended that this compound be stored at low temperatures and under an inert atmosphere to minimize the risk of isomerization and other decomposition pathways.[7] When used in reactions, particularly those requiring elevated temperatures, the potential for isomerization to the corresponding lactone should be considered a likely side reaction.

Applications in Drug Discovery

The dual reactivity of this compound presents both challenges and opportunities in drug discovery.

-